Azido-PEG6-PFP ester
Overview
Description
Azido-PEG6-PFP ester is a PEG-based PROTAC linker . It is a derivative of PEG (Polyethylene Glycol) that contains an azide group and a PFP (Pentafluorophenyl) group . The azide group enables Click Chemistry .
Synthesis Analysis
Azido-PEG6-PFP ester is used in the synthesis of PROTACs . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Azido-PEG6-PFP ester is C21H28F5N3O8 . It has a molecular weight of 545.45 g/mol .Chemical Reactions Analysis
Azido-PEG6-PFP ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG6-PFP ester has a molecular weight of 545.45 g/mol and a molecular formula of C21H28F5N3O8 . It is a PEG derivative containing an azide group and a PFP group .Scientific Research Applications
Bioconjugation and Drug Delivery
Azido-PEG6-PFP ester is often used in the field of bioconjugation and drug delivery systems. The applications predominantly involve PEGylation, a process where polyethylene glycol (PEG) chains are attached to molecules like proteins, peptides, or drugs to enhance their solubility, stability, and circulatory time in the bloodstream. This modification can lead to increased drug efficacy and reduced immunogenicity. However, PEG's immunogenicity and the emergence of anti-PEG antibodies have been a concern, leading to accelerated blood clearance and reduced drug efficacy in some cases. Thus, research is directed towards finding PEG alternatives or modifying its properties to overcome these limitations (Thai Thanh Hoang Thi et al., 2020).
Enhancing Solubilization of Poorly Soluble Drugs
Polysorbates (Tween) based microemulsions, for which Azido-PEG6-PFP ester can be a component, have been extensively utilized for enhancing the solubilization of poorly soluble drugs. The physical and chemical properties of these microemulsions, including their absorption, bioavailability, and potential toxicity, are crucial for their efficacy as pharmaceutical excipients (G. Kaur & S. K. Mehta, 2017).
Green Chemistry and Reaction Media
Azido-PEG6-PFP ester, as part of the broader category of PEG-related compounds, is being explored in the domain of green chemistry, particularly in aqueous biphasic reactive extraction (ABRE). This method integrates the solvent properties of PEG and its phase-transfer characteristics into a system that is environmentally benign compared to traditional organic solvents. This approach is promising for applications like alternative pulping processes, catalytic chemistry, and enzymatic catalysis (Ji Chen et al., 2005).
Tissue Engineering and Biomedical Applications
The functionalization of Azido-PEG6-PFP ester and related PEG compounds is crucial for various biomedical applications, including tissue engineering. PEGylation plays a significant role in enhancing the biocompatibility and biodegradability of materials used in tissue engineering. The modification of graphene oxide with PEG (PEG-GO) has been particularly noted for its potential in improving the attachment, proliferation, and differentiation of stem cells, thereby advancing the field of tissue engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).
Synthesis and Properties of Amphiphilic Hydrogels
Azido-PEG6-PFP ester contributes to the synthesis of amphiphilic hydrogels, which are significant in the biomaterial field due to their mechanical properties and controlled release of hydrophobic substrates. These hydrogels, often based on polyethylene glycol (PEG) and polycaprolactone (PCL), offer interesting applications due to their biocompatibility, biodegradability, and thermo-sensitive nature, making them suitable for injectable hydrogels and tissue scaffolds (Alaleh Dabbaghi et al., 2021).
Safety And Hazards
General advice for handling Azido-PEG6-PFP ester includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-PFP ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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